Cas no 867366-77-6 (BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO-)

Benzonitrile, 3-(difluoromethyl)-5-fluoro- is a fluorinated aromatic nitrile compound characterized by its unique substitution pattern, featuring both difluoromethyl and fluoro functional groups. This structure imparts enhanced electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in the development of bioactive molecules. Its high purity and well-defined reactivity profile facilitate precise modifications in cross-coupling and nucleophilic substitution reactions. The compound is particularly useful in constructing heterocyclic frameworks and fine-tuning the physicochemical properties of target molecules.
BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO- structure
867366-77-6 structure
Product Name:BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO-
CAS No:867366-77-6
MF:C8H4F3N
MW:171.119272232056
MDL:MFCD18395395
CID:3393818
PubChem ID:21079741
Update Time:2025-06-11

BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO- Chemical and Physical Properties

Names and Identifiers

    • BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO-
    • AKOS040803195
    • CS-0311079
    • 3-(DIFLUOROMETHYL)-5-FLUORO-BENZONITRILE
    • starbld0037701
    • MFCD18395395
    • 867366-77-6
    • 3-(difluoromethyl)-5-fluorobenzonitrile
    • TQU0211
    • SCHEMBL1890331
    • NUMRZSOZZGYZDF-UHFFFAOYSA-N
    • SY265916
    • G86426
    • MDL: MFCD18395395
    • Inchi: 1S/C8H4F3N/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8H
    • InChI Key: NUMRZSOZZGYZDF-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=C(C#N)C=1)F)F

Computed Properties

  • Exact Mass: 171.02958362Da
  • Monoisotopic Mass: 171.02958362Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 23.8Ų

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Additional information on BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO-

BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO-CAS NO867366-77-6: A Comprehensive Overview in Modern Chemical Research

BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO (CAS NO867366-77-6) is a fluorinated benzonitrile derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural and chemical properties. This compound, characterized by the presence of two fluorine atoms at the 3-position and one at the 5-position of the benzene ring, exhibits distinct reactivity and functionality that make it a valuable intermediate in synthetic chemistry.

The incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological activity. In the case of BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO, the electron-withdrawing nature of the difluoromethyl group and the electron-donating effect of the fluoro group at the 5-position create a balance that influences its reactivity and interactions with biological targets. This balance has been exploited in various synthetic pathways to develop novel compounds with potential therapeutic applications.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such fluorinated compounds with greater accuracy. Molecular modeling studies indicate that BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO can form stable interactions with biological macromolecules, particularly enzymes and receptors, through both hydrophobic and electrostatic interactions. This has opened up possibilities for its use in designing highly specific inhibitors for drug development.

In the realm of medicinal chemistry, benzonitrile derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine atoms in BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO enhances its bioavailability and resistance to degradation by metabolic enzymes. This has led to its incorporation into various drug candidates that are currently undergoing preclinical evaluation.

One notable application of this compound is in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The fluorinated benzonitrile core serves as a scaffold that can be modified to target specific kinases involved in disease pathways. For instance, studies have shown that derivatives of BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO can inhibit the activity of Janus kinases (JAKs), which play a pivotal role in immune responses and hematological malignancies.

The agrochemical industry has also benefited from the use of fluorinated benzonitrile derivatives. These compounds exhibit enhanced stability against environmental degradation and improved efficacy against pests and pathogens. The structural features of BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO make it an attractive candidate for developing next-generation pesticides that are more sustainable and less toxic to non-target organisms.

Synthetic methodologies for preparing BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO have seen significant improvements over recent years. Traditional approaches often involve multi-step reactions with moderate yields and harsh reaction conditions. However, newer methods employing transition metal catalysis and flow chemistry have enabled more efficient and scalable synthesis. These advancements not only improve the accessibility of the compound but also reduce waste generation, aligning with green chemistry principles.

The role of fluorine in modulating physicochemical properties such as lipophilicity, solubility, and polarizability cannot be overstated. In BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO, the difluoromethyl group contributes to increased lipophilicity while the fluoro group at the 5-position enhances polarizability. This interplay has been harnessed to optimize drug-like properties such as oral bioavailability and target engagement.

Future research directions for BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO include exploring its potential in treating neurological disorders. Preliminary studies suggest that fluorinated benzonitrile derivatives may interact with neurotransmitter receptors, offering a new avenue for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the structure through strategic fluorination provides a powerful tool for designing molecules with tailored pharmacological profiles.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the development of novel compounds based on BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO. These algorithms can predict binding affinities and metabolic stabilities with high accuracy, allowing researchers to prioritize promising candidates for experimental validation. This interdisciplinary approach combines computational power with experimental expertise to streamline the discovery process.

In conclusion, BENZONITRILE, 3-(DIFLUOROMETHYL)-5-FLUORO-CAS NO867366-77-6 represents a fascinating compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features make it a versatile building block for developing next-generation therapeutics targeting various diseases. As research continues to uncover new synthetic methods and applications, this compound is poised to play an increasingly important role in modern chemical research.

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